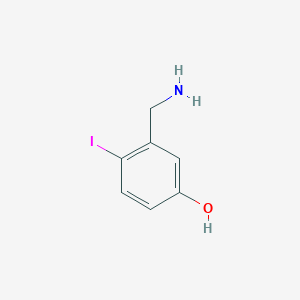

3-(Aminomethyl)-4-iodophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

3-(aminomethyl)-4-iodophenol |

InChI |

InChI=1S/C7H8INO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2 |

InChI Key |

VTAZWSSZNIDFAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)I |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 3 Aminomethyl 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 3-(Aminomethyl)-4-iodophenol can be determined.

The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to each unique proton in the molecule. The aromatic region would likely show three signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to appear as a doublet, while the proton between the aminomethyl and iodo substituents would likely be a singlet or a narrowly split doublet. The third aromatic proton, ortho to the iodine atom, would present as a doublet.

The aminomethyl protons are expected to produce a singlet, integrating to two protons, in the aliphatic region of the spectrum. The protons of the amine and hydroxyl groups may appear as broad singlets, and their chemical shifts could be concentration and solvent dependent. Deuterium exchange studies could confirm these assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to -OH) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 |

| Aromatic H (between -CH₂NH₂ and -I) | 7.2 - 7.4 | Singlet (s) or Doublet (d) | ~2.0 |

| Aromatic H (ortho to -I) | 7.5 - 7.7 | Doublet (d) | 8.0 - 9.0 |

| -CH₂NH₂ | 3.8 - 4.0 | Singlet (s) | N/A |

| -NH₂ | Variable (broad) | Singlet (br s) | N/A |

| -OH | Variable (broad) | Singlet (br s) | N/A |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom bearing the hydroxyl group would resonate at a downfield chemical shift, characteristic of phenolic carbons. The carbon atom bonded to the iodine atom would exhibit a significantly upfield shift due to the heavy atom effect of iodine.

The remaining four aromatic carbons would appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The carbon of the aminomethyl group is anticipated to be in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 155 - 160 |

| C-I | 85 - 95 |

| C-CH₂NH₂ | 135 - 140 |

| Aromatic CH | 115 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

| -CH₂NH₂ | 45 - 50 |

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the substitution pattern on the aromatic ring.

HSQC: This spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC: This technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different functional groups to the aromatic ring. For instance, correlations from the aminomethyl protons to the aromatic carbons would confirm the position of this substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₇H₈INO), distinguishing it from other compounds with the same nominal mass. The presence of the iodine atom would be readily identified by its characteristic isotopic pattern.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ | 264.9645 |

| [M+H]⁺ | 265.9723 |

Note: Calculated exact masses are based on the most abundant isotopes of each element.

Photodissociation mass spectrometry is a powerful technique for studying the fragmentation of ions. By irradiating the mass-selected molecular ion of this compound with a laser, specific bond cleavages can be induced, leading to the formation of structurally diagnostic fragment ions.

The fragmentation of this compound would likely involve several key pathways. Cleavage of the C-I bond is a probable fragmentation route due to its relative weakness, which would result in a fragment ion corresponding to the loss of an iodine atom. Another expected fragmentation is the benzylic cleavage, leading to the loss of the aminomethyl group or a related fragment. The precise fragmentation pattern would provide valuable information to confirm the proposed structure and to differentiate it from potential isomers. Analysis of iodophenol compounds and their fragmentation has been a subject of interest in mass spectrometry studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

To perform an analysis using Infrared (IR) and Raman spectroscopy, a spectrum of the compound is required. This spectrum would reveal characteristic absorption or scattering peaks corresponding to the vibrational frequencies of its functional groups. For this compound, one would anticipate identifying vibrations associated with:

O-H stretching of the phenolic group.

N-H stretching of the aminomethyl group.

C-H stretching from the aromatic ring and the methylene (B1212753) bridge.

C=C stretching within the aromatic ring.

C-N stretching of the aminomethyl group.

C-O stretching of the phenol (B47542).

C-I stretching .

Aromatic substitution patterns (bending vibrations).

Without access to an experimental spectrum, a data table of characteristic peaks and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would yield critical data, including:

Crystal System and Space Group: Describing the symmetry of the crystal.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Specific measurements of the distances between atoms and the angles they form.

Intermolecular Interactions: Information on hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

As no published crystal structure for this compound could be located in crystallographic databases, a data table of its crystallographic parameters cannot be generated.

Derivatization and Chemical Modifications of 3 Aminomethyl 4 Iodophenol

Strategic Derivatization for Enhanced Analytical Detection and Structural Elucidation

In the realm of analytical chemistry, particularly mass spectrometry, the chemical derivatization of analytes is a powerful strategy to improve ionization efficiency, chromatographic behavior, and the amount of structural information that can be obtained. 3-(Aminomethyl)-4-iodophenol has been utilized as a foundational reagent in the development of sophisticated derivatizing agents designed for these purposes.

To overcome challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of certain classes of biomolecules like fatty acids, which may exhibit poor ionization, derivatization reagents that introduce a permanent or "fixed" charge are employed. The aminomethyl group of this compound serves as a reactive handle for creating such reagents.

One notable example is the development of 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP+). nih.gov In this derivative, the primary amine of the parent molecule is transformed into a stable, positively charged pyridinium (B92312) salt. When a molecule of interest, such as a fatty acid, is conjugated to this reagent, the fixed positive charge of the pyridinium moiety ensures robust ionization and significantly enhances detection sensitivity in ESI-MS workflows. nih.gov This approach is advantageous as it guarantees a pre-charged state for the analyte, independent of the mobile phase pH, leading to more reliable and sensitive detection.

A key innovation in the design of derivatization reagents based on this compound is the strategic inclusion of the aryl iodide group. nih.gov The carbon-iodine bond in this moiety is susceptible to cleavage upon irradiation with ultraviolet (UV) light, a property exploited in a technique known as photodissociation mass spectrometry (PD-MS).

When fatty acids derivatized with 4-I-AMPP+ are analyzed in a mass spectrometer, they can be selectively irradiated with a laser. nih.gov This irradiation causes the homolytic cleavage of the C-I bond, generating a radical cation. nih.gov The resulting radical can then induce specific fragmentation pathways along the fatty acid's carbon chain, a process termed radical-directed dissociation. nih.gov The resulting product ions are highly diagnostic and allow for the unambiguous determination of molecular structures, including the precise location of double bonds, methyl branches, or other modifications within the fatty acid chain. nih.gov This photolabile characteristic transforms the derivatizing agent from a simple charge-carrier into an active tool for deep structural elucidation.

| Component Moiety | Function | Advantage in Mass Spectrometry |

|---|---|---|

| Pyridinium Group | Fixed-Charge Carrier | Enhances ionization efficiency and detection sensitivity, independent of pH. |

| Aryl Iodide Group | Photolabile Trigger | Enables UV photodissociation (PD) and radical-directed dissociation (RDD) for detailed structural analysis. |

| Aminomethyl Group | Reactive Handle | Provides the site for conjugation to the analyte of interest (e.g., carboxylic acids). |

Functional Group Interconversions and Advanced Coupling Reactions

The three distinct functional groups of this compound allow for a multitude of chemical transformations beyond derivatization for analytical purposes. These reactions are fundamental to using the molecule as a building block in organic synthesis.

Amino Group Modifications: The primary aminomethyl group is a nucleophilic center that can readily undergo acylation to form amides, alkylation to form secondary or tertiary amines, or participate in reductive amination with aldehydes and ketones.

Phenolic Hydroxyl Modifications: The hydroxyl group can be converted into an ether via Williamson ether synthesis or an ester through reaction with acyl chlorides or anhydrides. These modifications are often used as protecting groups or to alter the molecule's solubility and electronic properties.

Aryl Iodide Coupling Reactions: The aryl iodide is arguably the most versatile handle for advanced synthetic modifications. It is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. For instance, structurally related iodophenols are known to participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. researchgate.netalfa-chemistry.comchemicalbook.com

Heck Reaction: Reaction with alkenes to form substituted olefins. alfa-chemistry.comchemicalbook.com

Sonogashira Coupling: Reaction with terminal alkynes, which can be followed by cyclization to form substituted benzofurans. acs.org

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers.

These coupling reactions enable the direct attachment of diverse substituents at the iodine position, making this compound a valuable scaffold for building complex molecules.

Rational Design and Synthesis of Analogs for Specific Research Objectives

The principles of derivatization and functional group modification are applied in the rational design of analogs of this compound to achieve specific research goals. The development of 4-I-AMPP+ is a prime example of designing an analog for the objective of enhanced mass spectrometric analysis. nih.gov

Furthering this objective, research has focused on optimizing the photolabile properties of such reagents. By modifying the core structure, new derivatives have been developed to achieve even higher photodissociation yields. For example, the creation of analogs like N-(2-aminoethyl)-4-iodobenzamide (NIBA) was guided by a structure-activity relationship study aimed at maximizing the efficiency of radical cation formation upon UV irradiation. nih.gov This rational design process led to derivatives capable of near-quantitative photoproduct conversion, significantly improving the utility of the PD-MS technique for lipid analysis. nih.gov

While the primary documented application of analogs derived from this compound is in analytical chemistry, its trifunctional nature makes it an attractive starting point for the rational design of molecules for other fields. By systematically modifying the amino, hydroxyl, and aryl iodide groups, one could envision the synthesis of analogs for applications in medicinal chemistry or materials science, where the precise spatial arrangement of these functional groups could be tailored to interact with biological targets or to create novel polymers and materials.

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-(Aminomethyl)-4-iodophenol as a precursor stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity. The aminomethyl group provides a basic handle and a point for chain extension, while the phenolic hydroxyl group can direct reactions to specific positions on the aromatic ring or be used in etherification reactions.

Crucially, the iodine atom is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of diverse molecular fragments to the phenol (B47542) ring, paving the way for the construction of complex polycyclic and heterocyclic systems. The strategic placement of the three functional groups makes this compound a pre-functionalized scaffold, enabling chemists to design efficient and convergent synthetic routes to target molecules.

Utility in Medicinal Chemistry Synthesis as a Key Intermediate

In the field of medicinal chemistry, the design and synthesis of novel bioactive molecules are paramount. This compound represents a key intermediate for the synthesis of compounds with potential therapeutic applications, particularly in oncology. Its structure is embedded within more complex molecules that have shown significant biological activity.

A notable example is its role as a potential building block in the synthesis of a class of potent antitumor agents: 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones . nih.govnih.gov These complex heterocyclic compounds have demonstrated significant cytotoxicity against various cancer cell lines, including those with mechanisms of drug resistance. nih.govnih.gov

The synthesis of these intricate molecules often involves multi-step sequences where pre-functionalized intermediates are essential. nih.gov Research indicates that the 3-aminomethyl derivatives of naphtho[2,3-f]indole-5,10-dione are synthesized through methods like the Mannich reaction or transamination, which introduce the critical aminomethyl side chain. nih.gov The structure of this compound provides the core aminomethylphenol fragment, making it a logical and strategic precursor for constructing the indole (B1671886) portion of the final complex molecule. The iodine atom, in this context, serves as a reactive site for subsequent annulation and ring-forming reactions necessary to build the full naphtho[2,3-f]indole-5,10-dione skeleton.

Studies on these complex derivatives have highlighted their potential as a promising chemotype for developing new anticancer drugs. nih.gov For instance, certain isomers of these compounds have been shown to act as topoisomerase inhibitors, a key mechanism for many established anticancer drugs. nih.gov The ability of this compound to serve as a foundational piece in the assembly of such medicinally relevant and complex structures underscores its importance as a key intermediate in pharmaceutical research and drug discovery.

Table 1: Research Findings on Related Antitumor Agents

| Compound Class | Synthesis Method Mentioned | Biological Activity | Potential Role of this compound | Reference |

|---|---|---|---|---|

| 3-Aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones | Mannich reaction, Transamination | Cytotoxicity against drug-resistant tumor cells. | Serves as a key precursor for the aminomethylated indole ring system. | nih.gov |

| (R)-4,11-dihydroxy-3-((pyrrolidin-3-ylamino)methyl)-1H-naphtho[2,3-f]indole-5,10-dione | Multi-step synthesis | Topoisomerase 1 inhibitor, Antitumor activity in vivo. | A foundational building block for the core structure. | nih.gov |

Applications in Agrochemical and Specialty Chemical Production

While the utility of this compound is clearly suggested in medicinal chemistry, its specific, large-scale applications in the production of agrochemicals and other specialty chemicals are not as extensively documented in publicly available literature. However, the structural motifs present in this molecule—iodophenols and aminomethylated aromatics—are found in various specialty products.

Iodinated phenols are known intermediates in the synthesis of certain herbicides, fungicides, and plant growth regulators. custchemvip.com The iodine atom can enhance biological activity or serve as a handle for further chemical modification. Similarly, aminomethyl groups are present in a range of specialty chemicals, contributing to their physical properties or acting as reactive sites for polymerization or derivatization.

Given its trifunctional nature, this compound holds potential as a building block for creating specialized polymers, dyes, or materials where fine-tuning of properties such as thermal stability, reactivity, or biological interaction is required. The combination of the phenol, amine, and iodo- functionalities in a single, relatively simple molecule makes it a candidate for creating diverse chemical libraries for screening in various industrial applications. However, specific examples of its use as a direct intermediate in the commercial production of agrochemicals or specialty chemicals are not prominently reported.

Structure Activity Relationship Sar Studies of 3 Aminomethyl 4 Iodophenol Derivatives

Impact of Aminomethyl Group Substitutions on Molecular Activity

The aminomethyl group (-CH₂NH₂) at the 3-position is a critical determinant of the molecule's activity. As a basic and polar functional group, it can participate in crucial intermolecular interactions such as hydrogen bonding and ionic interactions with biological targets like proteins and enzymes.

Modifications to this group can significantly alter the compound's biological profile. SAR studies on related classes of compounds, such as p-aminophenol derivatives, have established several key principles that are applicable here pharmacy180.com.

N-Alkylation : Introducing alkyl groups (e.g., methyl, ethyl) onto the nitrogen atom can influence activity by modulating the amine's basicity and introducing steric bulk. Mono-alkylation may sometimes enhance potency by improving hydrophobic interactions, but di-alkylation or the addition of larger alkyl groups can lead to a loss of activity due to steric hindrance at the binding site.

N-Acylation : Converting the amine to an amide (e.g., by adding an acetyl group, -NHC(O)CH₃) neutralizes its basicity. This change eliminates the potential for ionic interactions and alters its hydrogen bonding capacity from a donor to a donor/acceptor. In many cases, reducing the basicity of the nitrogen atom can lead to a decrease in activity, unless the substituent is metabolically unstable and can be cleaved in vivo to release the active primary amine pharmacy180.com.

Extension of the Alkyl Chain : Changing the linker from a methylene (B1212753) (-CH₂-) to an ethylene (B1197577) (-CH₂CH₂-) or longer chain would alter the positioning of the terminal amino group relative to the phenol (B47542) ring. This modification directly impacts the distance between key interaction points and can disrupt the optimal binding geometry, often leading to reduced activity.

These relationships are summarized in the following table, which illustrates the expected impact of various substitutions on the aminomethyl group.

| Substitution on Aminomethyl Group | Structural Change | Potential Impact on Properties | Expected Effect on Activity |

|---|---|---|---|

| None (Primary Amine, -NH₂) | Base structure | Acts as H-bond donor; can be protonated for ionic interactions. | Baseline activity |

| N-Methyl (-NHCH₃) | Adds small alkyl group | Slightly increases steric bulk; maintains H-bond donor capacity. | Variable (may increase or decrease) |

| N,N-Dimethyl (-N(CH₃)₂) | Adds two alkyl groups | Increases steric bulk; eliminates H-bond donor capacity. | Likely decrease |

| N-Acetyl (-NHC(O)CH₃) | Converts amine to amide | Reduces basicity; alters H-bond properties. | Likely decrease, unless metabolically cleaved pharmacy180.com |

Role of the Iodine Moiety in Biological and Chemical Interactions

The iodine atom at the 4-position is not merely a bulky substituent; it profoundly influences the electronic properties of the phenol ring and provides a unique handle for specific intermolecular interactions. Iodine is the largest and most polarizable of the common halogens, which allows it to engage in significant van der Waals and dipole-dipole interactions.

Beyond these general effects, iodine plays several more specific roles in biological systems. It is recognized as an ancient antioxidant and possesses antimicrobial properties, partly due to its ability to react with cellular components like proteins and lipids iu.edu.saresearchgate.net. In the context of a drug-like molecule, however, its most significant contribution to SAR often comes from its ability to form halogen bonds.

A halogen bond is a highly directional, non-covalent interaction that occurs between a halogen atom (X) in a molecule (R-X) and a Lewis base (B), such as an oxygen, nitrogen, or sulfur atom. This interaction, denoted as R-X···B, arises from a region of positive electrostatic potential, known as a "σ-hole," located on the halogen atom opposite the R-X covalent bond.

The strength of halogen bonds follows the trend I > Br > Cl >> F, making iodine an exceptionally effective halogen bond donor. These interactions are comparable in strength and directionality to classical hydrogen bonds and have become a powerful tool in rational drug design for enhancing ligand affinity and selectivity.

In derivatives of 3-(Aminomethyl)-4-iodophenol, the iodine atom is perfectly positioned to act as a halogen bond donor. For example, in studies of small-molecule stabilizers for the oncogenic p53-Y220C mutant, substituted 2-(aminomethyl)-6-iodophenols were developed where the iodine atom formed a crucial halogen bond with the backbone carbonyl oxygen of a leucine (B10760876) residue (Leu145) in the protein's binding pocket. This specific interaction served to anchor the ligand robustly, providing a stable binding mode that was essential for the molecule's activity.

The key characteristics of halogen bonding are outlined in the table below.

| Property | Description | Relevance to 4-Iodophenol (B32979) Moiety |

|---|---|---|

| Strength | Follows the order I > Br > Cl > F. Can be comparable to hydrogen bonds. | The iodine atom forms the strongest halogen bonds among halogens. |

| Directionality | Highly directional, with the C-I···B angle typically close to 180°. | Provides high specificity and orientation in ligand-target binding. |

| Acceptor Atoms | Lewis bases, commonly oxygen (from C=O, -OH) or nitrogen atoms in proteins. | Allows for specific interactions with backbone carbonyls or side chains of amino acids. |

| Nature of Interaction | Primarily electrostatic, arising from the σ-hole on the iodine atom. | A reliable interaction that can be exploited in structure-based drug design. |

Positional Isomerism and its Influence on Structure-Activity Profiles

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of functional groups on a common scaffold. For this compound, several positional isomers exist, such as 2-(Aminomethyl)-4-iodophenol or 4-(Aminomethyl)-2-iodophenol. The specific arrangement of the hydroxyl, aminomethyl, and iodo groups is critical and defines the molecule's three-dimensional pharmacophore—the precise spatial arrangement of features essential for molecular recognition.

Changing the position of any of these groups would drastically alter the molecule's interaction profile:

Relative Geometry : The distances and angles between the hydrogen bond donor/acceptor (hydroxyl and amino groups) and the halogen bond donor (iodine) would change. Since binding pockets of proteins are exquisitely sensitive to geometry, an isomer is unlikely to fit in the same manner as the original molecule.

Electronic Effects : The position of the electron-withdrawing iodine atom relative to the electron-donating hydroxyl and aminomethyl groups influences the acidity (pKa) of the phenol and the basicity of the amine. This can affect the molecule's ionization state at physiological pH and its ability to form ionic bonds.

Intramolecular Interactions : Isomers may have different potentials for forming intramolecular hydrogen bonds (e.g., between an ortho-hydroxyl and an aminomethyl group), which can lock the molecule into a specific conformation and affect its interaction with external targets.

Studies on other classes of drugs, such as tamoxifen (B1202) analogues, have demonstrated that the relative positioning of a hydroxyl group and a side chain is paramount for biological activity nih.gov. Similarly, SAR studies of halophenols have shown that moving a halogen to a different position on the phenyl ring can have a significant effect on inhibitory activity nih.gov. Therefore, it is expected that the positional isomers of this compound would exhibit distinctly different, and likely weaker, biological activity profiles.

Conformational Analysis and its Correlation with Molecular Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the iodophenol ring is largely planar and rigid, the aminomethyl side chain has rotational freedom around the C-C and C-N single bonds. This flexibility means the molecule can exist in multiple low-energy conformations.

The biological activity of a flexible molecule is often dependent on its ability to adopt a specific "bioactive conformation" that is complementary to the shape and chemical environment of its target's binding site ijpsr.com. Therefore, understanding the conformational preferences of this compound is essential for a complete SAR picture.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to explore the conformational space of a molecule nih.gov. These analyses can identify the most stable (lowest energy) conformations and determine the energy barriers required to transition between them iu.edu.sa. A molecule with a high energy barrier to adopting its bioactive conformation will likely show low activity.

For this compound, the key conformational variable is the orientation of the -NH₂ group relative to the plane of the ring. This orientation dictates the directionality of its hydrogen bonds and ionic interactions. A comprehensive SAR study would involve correlating the preferred conformations of a series of derivatives with their observed biological activities to build a model of the required bioactive conformation for optimal target engagement.

Molecular Mechanisms of Action in Vitro Research

Investigation of Protein and Receptor Binding Interactions

The ability of 3-(Aminomethyl)-4-iodophenol and related compounds to bind to specific proteins and receptors is a key area of study. Research has explored their affinities, selectivity, and the nature of their binding sites.

Specific Ligand-Receptor Affinities and Selectivity

Detailed quantitative data on the specific ligand-receptor affinities and selectivity of this compound for dopamine (B1211576), muscarinic, and histamine (B1213489) H3 receptors are not extensively documented in the currently available literature. However, the broader class of aminophenol and iodophenol derivatives has been investigated for their interactions with various receptors, suggesting potential, yet unquantified, activity for this specific compound. The development of selective antagonists for receptors like the M3 muscarinic acetylcholine (B1216132) receptor is challenging due to high homology in their binding sites, but exploiting even single amino acid differences can lead to significant selectivity. nih.gov

Allosteric Modulation Studies

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.govnih.gov These modulators can be positive, negative, or neutral. nih.gov While the potential for G protein-coupled receptors (GPCRs), such as dopamine, muscarinic, and histamine receptors, to be allosterically modulated is well-established, specific studies identifying this compound as an allosteric modulator are not presently available in the scientific literature. nih.govnih.govresearchgate.netmonash.edunews-medical.net The discovery of allosteric modulators for GPCRs is a growing area of research with significant therapeutic potential. nih.govnih.govnews-medical.net

Binding Site Characterization

Significant research has been conducted on the binding of iodophenol derivatives to the mutant p53 protein, specifically the Y220C variant, which is implicated in various cancers. nih.govacs.orgnih.gov

p53-Y220C: The Y220C mutation in the p53 tumor suppressor protein creates a surface crevice that destabilizes the protein. nih.govnih.gov Iodophenol-containing compounds, including derivatives of 2-(aminomethyl)-6-iodophenol, have been designed to bind within this pocket and act as "pharmacological chaperones" to stabilize the protein's native conformation. acs.orgresearchgate.net The binding is primarily driven by a halogen bond between the iodine atom of the iodophenol and the carbonyl oxygen of the amino acid Leu145 in the p53 protein. nih.gov While specific binding constants for this compound are not reported, related aminobenzothiazole derivatives have shown binding affinities (Kd) in the micromolar to nanomolar range. acs.org For instance, the compound PK5196, an iodophenol derivative, exhibits a dissociation constant (Kd) of 10 μM. nih.gov More potent aminobenzothiazole derivatives have been developed with Kd values as low as 320 nM. acs.org

| Compound Class | Target | Key Interacting Residue | Reported Affinity (Kd) |

| Iodophenol Derivatives | p53-Y220C | Leu145 (carbonyl oxygen) | 10 μM (for PK5196) |

| Aminobenzothiazole Derivatives | p53-Y220C | Not specified | 4 μM to 320 nM |

Dopamine, Muscarinic, and Histamine H3 Receptors: While the specific binding site of this compound on these receptors has not been characterized, general principles of ligand-receptor interactions apply. For dopamine D2 receptors, key interactions often involve a conserved aspartate residue and serine residues within the transmembrane domains. mdpi.com The development of selective muscarinic receptor antagonists often involves exploiting subtle differences in the orthosteric binding pockets. nih.gov Histamine H3 receptor antagonists have been developed with high affinity, and their binding can be influenced by interactions with other receptor systems, such as the serotonin (B10506) 5-HT3 receptor. nih.govnih.gov

Enzymatic Interactions and Modulations

The influence of this compound on the activity of specific enzymes has also been a focus of in vitro research, particularly in the context of enzyme inhibition and enhancement.

Enzyme Inhibition and Activation Studies

Factor Xa Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, making it a key target for anticoagulant therapies. frontiersin.org Aminophenol-based compounds have been developed as potent and selective inhibitors of Factor Xa. nih.gov While specific inhibitory constants (e.g., Ki) for this compound are not available, the aminophenol scaffold is recognized as a viable template for designing such inhibitors. nih.gov For example, a series of 3-amidinophenylsulfonamide derivatives have been investigated as orally active Factor Xa inhibitors. nih.gov

Substrate-Enzyme Complex Formation Dynamics

The study of the dynamics of how a substrate binds to an enzyme and forms a complex is crucial for understanding the mechanism of catalysis and inhibition. nih.govnih.govnyu.edu For Factor Xa, the design of effective inhibitors relies on understanding the interactions within the active site. nih.gov Similarly, understanding how enhancers like iodophenol interact with the HRP-substrate complex is key to optimizing their effect. bio-rad.com While general principles of enzyme kinetics and dynamics are well-established, specific studies detailing the formation dynamics of a substrate-enzyme complex involving this compound are not currently available in the literature. nih.govnih.govnyu.edu

Molecular Target Identification and Validation (e.g., p53-Y220C Stabilization)

The p53 protein, often termed the "guardian of the genome," plays a crucial role in preventing cancer formation. nih.gov Mutations in the TP53 gene are prevalent in human cancers, with the Y220C mutation being one of the most common. This specific mutation results in a structural change that creates a crevice on the protein's surface, leading to its thermal destabilization and subsequent aggregation and inactivation. nih.govfrontiersin.org

In vitro studies have identified the p53-Y220C mutant as a direct molecular target for iodophenol derivatives. These small molecules are designed to fit into the mutation-induced pocket, thereby acting as "pharmacological chaperones" that stabilize the protein's correct folding. nih.gov The stabilization is primarily achieved through a halogen bond between the iodine atom of the compound and a main-chain carbonyl group within the binding pocket of the p53-Y220C mutant. nih.gov This interaction counteracts the destabilizing effect of the Y220C mutation, raising the melting temperature (Tm) of the mutant protein and restoring its wild-type conformation. nih.govnih.gov

Table 1: Biophysical Data of Selected p53-Y220C Stabilizers

| Compound | Dissociation Constant (Kd) | Thermal Stabilization (ΔTm) |

|---|---|---|

| PK-5196 (an iodophenol derivative) | 10 µM | ~4 °C |

| PK11007 (a 2-sulfonylpyrimidine) | Not Reported | Up to 3 °C |

Cellular Pathway Modulation Studies (In Vitro Models)

The stabilization of the p53-Y220C mutant by iodophenol derivatives in vitro leads to the reactivation of its tumor-suppressive functions. This has been demonstrated in various cancer cell lines harboring the Y220C mutation, such as NUGC-3 (gastric), BxPC-3 (pancreatic), and HUH-7 (liver). frontiersin.org

Upon stabilization, the reactivated p53-Y220C protein can once again function as a transcription factor, upregulating the expression of its target genes. Key among these are genes involved in cell cycle arrest and apoptosis (programmed cell death). In vitro studies have shown that treatment of p53-Y220C-mutant cancer cells with stabilizing compounds leads to a significant increase in the expression of p21 (a cell cycle inhibitor) and PUMA (p53 upregulated modulator of apoptosis). frontiersin.orgnih.gov

The upregulation of these target genes triggers downstream cellular events. The increased expression of p21 leads to cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov Simultaneously, the elevated levels of PUMA, a pro-apoptotic protein, initiate the apoptotic cascade, resulting in the selective death of cancer cells with the p53-Y220C mutation. frontiersin.orgnih.gov Research on a covalent compound, KG13, which also targets the Y220C mutant, showed a 5.1 ± 0.2-fold and 5.3 ± 0.8-fold increase in PUMA (also known as BBC3) gene expression in NUGC-3 and BxPC-3 cells, respectively. nih.gov

The table below summarizes the observed effects of p53-Y220C stabilizers on cellular pathways in in vitro models.

Table 2: In Vitro Cellular Effects of p53-Y220C Stabilization

| Cell Line(s) | Compound Class | Key Upregulated Genes | Observed Cellular Outcome |

|---|---|---|---|

| NUGC-3, BxPC-3 | Covalent Stabilizers (e.g., KG13) | PUMA (BBC3), p21, MDM2 | Apoptosis, Cell Cycle Arrest |

| HUH-7 | Pyrazole-based compounds (e.g., PK7088) | p21, NOXA | Cell Cycle Arrest, Apoptosis |

Computational Studies and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Aminomethyl)-4-iodophenol, docking simulations can elucidate its potential binding modes within the active sites of various biological targets.

Research findings from docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity of this compound. The iodine atom, for instance, is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The aminomethyl and hydroxyl groups are also expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 230, SER 122, HIS 450 |

| Hydrogen Bond Interactions | Hydroxyl group with SER 122; Amino group with TYR 230 |

| Halogen Bond Interactions | Iodine atom with the backbone carbonyl of HIS 450 |

| Hydrophobic Interactions | Phenolic ring with various non-polar residues |

Note: This table represents hypothetical data for illustrative purposes, as specific docking studies on this compound are not widely published.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations provide a deep understanding of the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For this compound, QM methods can be used to calculate a variety of parameters that are crucial for understanding its chemical behavior.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding pose of a ligand, molecular dynamics simulations offer a dynamic view of the complex over time. MD simulations of a this compound-biomolecule complex can provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

By simulating the movements of atoms over a period of time, MD can reveal conformational changes that may occur upon ligand binding. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Furthermore, MD simulations can help to identify key water molecules that may play a role in mediating the interaction between this compound and its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical structure. These descriptors can be related to properties such as hydrophobicity, electronic effects, and steric effects. A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that relates these descriptors to the biological activity. A validated QSAR model could then be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent compounds.

Analytical Method Development and Application in Research

Development of Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. semanticscholar.org For a molecule like 3-(Aminomethyl)-4-iodophenol, both liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are invaluable tools for achieving high-resolution separation and accurate quantification. researchgate.netresearchgate.net

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal method for trace analysis. nih.govuqam.ca This is particularly relevant for detecting and quantifying low concentrations of this compound in complex biological or environmental samples.

In a typical LC-MS method, the compound is first separated from other components in a sample on an LC column. The eluent from the column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. researchgate.net For iodinated compounds, high-resolution mass spectrometry (HRMS) can be particularly powerful, allowing for the determination of the accurate mass and elemental composition of the molecule and its fragments. researchgate.net

Research on the analysis of other organic iodine compounds, such as 4-iodophenol (B32979), has demonstrated the utility of LC-HRMS for their selective and sensitive detection in complex matrices like seaweed. researchgate.net A similar approach can be applied to this compound, where specific product ions can be monitored to enhance selectivity.

Table 1: Illustrative LC-MS Parameters for Analysis of Iodophenol Derivatives

| Parameter | Value/Condition |

| LC System | UHPLC/HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Monitored Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

This table presents typical starting parameters for method development based on established methods for similar compounds. nih.govresearchgate.net

HPLC is a widely used technique for separating and assessing the purity of pharmaceutical compounds and research chemicals. biomedpharmajournal.org The development of an HPLC method for this compound would focus on achieving optimal separation from any starting materials, by-products, or degradation products. jocpr.com

The choice of stationary phase is critical. A reverse-phase column, such as a C18 or a phenyl-hexyl column, is commonly used for polar compounds. researchgate.netperlan.com.pl Given the polar aminomethyl and phenol (B47542) groups, a mixed-mode column that combines reverse-phase and ion-exchange characteristics could also provide excellent separation. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid (e.g., trifluoroacetic acid, formic acid) to ensure good peak shape and reproducibility. nih.govmdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. jocpr.com

Table 2: Representative HPLC Conditions for Purity Analysis of Phenolic Compounds

| Parameter | Condition |

| Column | Primesep 100 mixed-mode or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with a buffer (e.g., H₂SO₄ or HClO₄) sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10 µL |

This table outlines common conditions used for the HPLC analysis of related aminophenol and iodophenol compounds. sielc.comsielc.com

Spectrophotometric Techniques for Detection and Analysis

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for certain applications. These techniques are based on the absorption or emission of light by the analyte, often after a chemical reaction to form a colored or luminescent product.

UV-Visible spectrophotometry is a powerful technique for studying the formation of complexes between a ligand and a metal ion in solution. researchgate.net The this compound molecule contains both a phenolic hydroxyl group and an aminomethyl group, which can act as binding sites for metal ions.

When the compound forms a complex with a metal ion (e.g., Cu(II), Ni(II), Co(II)), the electronic structure of the molecule is altered, leading to a shift in its UV-Visible absorption spectrum. researchgate.netnih.gov By monitoring these spectral changes (e.g., shifts in the wavelength of maximum absorbance, λmax, or changes in absorbance intensity), researchers can gain insights into the complexation reaction. researchgate.net Techniques such as the mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry (ligand-to-metal ratio) and the stability constant of the resulting complex. researchgate.net

Table 3: Hypothetical Data from a UV-Vis Complexation Study

| System | λmax (nm) of Ligand | λmax (nm) of Complex | Stoichiometry (Ligand:Metal) |

| Ligand + Cu(II) | 285 | 310 | 1:1 |

| Ligand + Ni(II) | 285 | 305 | 1:1 |

| Ligand + Co(II) | 285 | 315 | 1:2 |

This table illustrates the type of data obtained from spectrophotometric complexation studies, based on similar systems. researchgate.netnih.gov "Ligand" refers to this compound.

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. CL-based detection systems are known for their exceptionally high sensitivity. nih.gov Certain phenolic compounds, including p-iodophenol, have been shown to act as enhancers in peroxidase-catalyzed CL reactions, such as the oxidation of luminol (B1675438) by hydrogen peroxide. nih.govresearchgate.net

The phenolic moiety of this compound could potentially serve as an enhancer in such a system. In this mechanism, the peroxidase enzyme catalyzes the oxidation of the phenolic enhancer, which in turn facilitates the oxidation of the CL substrate (e.g., luminol), leading to a significant increase in the intensity and duration of the light emission. nih.gov This enhanced signal allows for the detection of the enhancer at very low concentrations. Such systems have been developed into biosensors for various phenolic compounds. researchgate.net

Table 4: Research Findings on Phenol-Enhanced Chemiluminescence

| CL System | Enhancer | Enhancement Factor | Detection Limit |

| HRP/H₂O₂/Luminol | p-iodophenol | Not specified | 0.83 µM researchgate.net |

| aSPP/H₂O₂/Luminol | SPTZ + MORP | 265-fold | 0.09 pM (for SPP) nih.gov |

| Lucigenin/H₂O₂ | p-aminophenol | ~150-fold | 26 nM bohrium.com |

This table summarizes reported data for various phenol-enhanced chemiluminescence systems, demonstrating the potential for high-sensitivity detection. HRP: Horseradish Peroxidase; aSPP: anionic Sweet Potato Peroxidase.

Principles of Analytical Method Validation for Research Applications

For research applications, analytical method validation ensures that a developed method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. researchgate.net While the requirements may be less stringent than for commercial product release, a systematic approach to validation is essential for data integrity. researchgate.netjru-b.com The process involves establishing through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net

Key validation parameters considered in a research context include: jru-b.comresearchgate.netajrconline.org

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Key Analytical Method Validation Parameters for Research

| Parameter | Definition | Common Acceptance Criterion for Research |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other substances. | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (R²) ≥ 0.99 researchgate.net |

| Accuracy | Closeness of measured value to the true value. | Recovery within 80-120% |

| Precision (Repeatability) | Closeness of results from multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 15% researchgate.net |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified reliably. | Signal-to-Noise ratio of 10:1; RSD ≤ 20% mdpi.com |

This table provides a summary of fundamental validation parameters and generally accepted criteria for methods used in a research setting. mdpi.comresearchgate.net

Application in Complex Mixture Analysis and Reaction Monitoring

The analysis of complex mixtures and the real-time monitoring of chemical reactions are critical for ensuring the purity, yield, and safety of pharmaceutical intermediates. For the compound this compound, a valuable building block in organic synthesis, specific and sensitive analytical methods are essential to track its consumption and the formation of products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary technique employed for this purpose, offering the necessary resolution and specificity to analyze intricate reaction matrices.

In synthetic processes where this compound is used as a reactant, LC-MS serves a dual function. Firstly, it is used to assess the purity of the starting material. Secondly, it is applied to monitor the progress of the reaction itself. By taking small aliquots from the reaction vessel at timed intervals, chemists can track the disappearance of the this compound peak and the appearance of the product peak in the chromatogram. This allows for the precise determination of reaction completion, helping to optimize reaction times and prevent the formation of excess impurities.

For instance, in the preparation of complex substituted 1-phenyl-2-pyridone derivatives, which are investigated as potential therapeutic agents, intermediates like this compound are crucial. The analysis of these reaction mixtures is often performed using a standardized LC-MS methodology to ensure consistency and accuracy across different synthetic steps. The data generated provides not only qualitative confirmation of the presence of reactants and products but also quantitative information about their relative amounts.

A representative analytical method for monitoring reactions involving this compound utilizes a C18 reversed-phase column with a gradient elution system. This setup is effective for separating the relatively polar this compound from less polar products and other non-polar reagents or byproducts that may be present in the complex mixture.

The table below outlines a typical set of parameters for an LC-MS system used in the analysis of reactions involving this compound.

Table 1: Example of LC-MS Analytical Method Parameters

| Parameter | Description |

|---|---|

| Instrument | Waters ZMD with Alliance 2795 or similar |

| Detector | UV-Diode Array Detector and Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Column | Reversed-phase C18, 3.0 x 30 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-dependent linear gradient (e.g., 10% B to 90% B over 4 minutes) |

| Flow Rate | 1.2 mL/min |

| Analysis Time | ~5 minutes per sample |

| Detection Mode | Positive and Negative Ion Electrospray |

This analytical approach allows researchers to generate precise data on reaction kinetics and endpoint determination. The mass spectrometer provides definitive identification of the compounds based on their mass-to-charge ratio (m/z), while the UV detector offers quantitative data based on absorbance. This combination is indispensable for navigating the complexities of modern organic synthesis where this compound serves as an intermediate.

Advanced Applications in Chemical Biology and Materials Science Non Clinical

Reagents for Enhanced Mass Spectrometric Structural Elucidation of Biomolecules

There is no documented use of 3-(Aminomethyl)-4-iodophenol as a reagent to enhance mass spectrometric analysis of biomolecules. Typically, reagents in this field possess specific functionalities that allow for selective labeling, ionization enhancement, or controlled fragmentation of proteins, peptides, nucleic acids, or other biomolecules. The unique combination of the aminomethyl, iodo, and phenolic groups in this compound does not correspond to any known, commercially available, or academically published mass spectrometry reagent.

Probes for Biochemical and Enzymatic Investigations

Similarly, the application of this compound as a probe in biochemical and enzymatic studies is not described in the current body of scientific literature. Biochemical probes are designed to interact in a specific and detectable manner with biological systems to elucidate function, track processes, or inhibit activity. While iodinated and phenolic compounds can exhibit biological activity, there are no specific studies detailing the use of this compound for these purposes. Research on enzymatic probes often focuses on molecules that can act as substrates, inhibitors, or activity-based probes with a clear mechanism of action, none of which have been attributed to this specific compound.

Integration into Polymer Chemistry for Functional Material Development

The integration of this compound into polymer chains for the creation of functional materials has not been reported. The development of functional polymers often involves the incorporation of monomers with specific properties, such as conductivity, photoreactivity, or biological activity. While the amine and phenol (B47542) groups of this compound could theoretically be used for polymerization reactions, and the iodine atom could serve as a site for further modification, there is no evidence in published research or patents that this compound has been utilized as a monomer or functionalizing agent in polymer chemistry.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 3-(Aminomethyl)-4-iodophenol

The current research landscape for this compound is characterized by a notable absence of direct studies. A thorough examination of prominent chemical and life science databases yields no specific experimental or theoretical data for this compound. Research has extensively focused on related isomers such as 3-aminophenol, 4-aminophenol (B1666318), and various iodophenols, which are utilized as precursors in the synthesis of pharmaceuticals and other bioactive molecules. chemicalbook.comchemicalbook.comguidechem.comwikipedia.orgnih.govnih.gov For instance, 4-aminophenol is a key intermediate in the industrial synthesis of paracetamol. wikipedia.org Similarly, iodophenols are valuable building blocks in organic synthesis, often participating in coupling reactions to form more complex structures. guidechem.comsigmaaldrich.com

Identification of Key Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated research on this compound presents a significant knowledge gap. The primary unanswered questions revolve around its fundamental chemical and biological properties. Key unexplored research avenues include:

Synthesis and Characterization: There are no published, optimized, and validated synthetic routes specifically for this compound. Consequently, its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), remain undetermined.

Biological Activity: The potential biological effects of this compound are entirely unknown. Given that aminophenol and iodophenol derivatives exhibit a wide range of activities, including antimicrobial and anticancer properties, investigating the bioactivity of this compound is a critical unmet need.

Structure-Activity Relationships (SAR): Without any biological data, it is impossible to establish any structure-activity relationships. Understanding how the interplay between the aminomethyl, iodo, and hydroxyl groups on the phenyl ring influences its potential biological targets is a crucial area for future study.

Potential Applications: The lack of foundational knowledge prevents the exploration of its potential applications in medicinal chemistry as a drug candidate or intermediate, or in materials science as a monomer or functional additive.

Proposed Future Research Directions and Collaborative Opportunities for the Compound

To address the identified knowledge gaps, a structured research plan is essential. The following are proposed future research directions that could be pursued through collaborative efforts between synthetic chemists, pharmacologists, and material scientists:

Development of Synthetic Methodologies: The initial focus should be on establishing a reliable and scalable synthesis of this compound. This could involve a multi-step synthesis starting from commercially available precursors. Collaboration with organic synthesis research groups would be crucial for this foundational step.

Physicochemical and Structural Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques. This would provide the fundamental data necessary for any subsequent research and would be a valuable addition to chemical literature and databases.

High-Throughput Biological Screening: To explore its potential therapeutic value, this compound should be subjected to a broad range of biological screens. This could include assays for antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. Academic screening centers and pharmaceutical companies would be ideal partners for such an endeavor.

Computational Modeling and SAR Studies: In parallel with experimental work, computational studies could predict the compound's properties and potential biological targets. As experimental data becomes available, these models can be refined to guide the synthesis of more potent and selective derivatives.

Exploration in Materials Science: The presence of reactive functional groups (amino, hydroxyl, and iodo) suggests potential applications in polymer chemistry. Investigating its use as a monomer for novel polymers or as a cross-linking agent could open up new avenues in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-iodophenol, and how can purity be optimized?

- Methodology : The compound can be synthesized via iodination of 3-(aminomethyl)phenol using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) can further isolate the product. Structural confirmation should use FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm and aminomethyl CH₂ at δ 3.4–3.6 ppm) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via periodic HPLC analysis. Use mass spectrometry (LC-MS) to identify degradation products (e.g., deiodination or oxidation byproducts). Stability-indicating methods should validate absence of interference from degradation peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- UV-Vis : Confirm π→π* transitions in the aromatic region (λmax ~275 nm).

- ¹³C-NMR : Assign carbons using DEPT-135 (e.g., iodinated C4 at ~90 ppm).

- X-ray crystallography : Resolve crystal structure (monoclinic system, space group C2) to determine bond angles and intermolecular interactions (e.g., hydrogen bonding between phenolic -OH and amine groups) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology : Use in silico tools like PASS Online to predict neurotropic or psychoactive properties based on structural analogs (e.g., 3-(N-R,R'-aminomethyl)quinolin-4-ones). Train QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vivo assays (e.g., forced swim test for antidepressant activity) and compare experimental vs. predicted IC₅₀ values .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Re-evaluate solubility in buffered solutions (pH 1–13) using the shake-flask method with UV quantification. Account for self-association or polymorphic forms via dynamic light scattering (DLS) and powder X-ray diffraction (PXRD). Cross-reference with Hansen solubility parameters to identify optimal solvents (e.g., DMSO for >50 mg/mL solubility) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, 80°C). Compare reaction rates and yields with non-iodinated analogs. Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., iodine’s +M effect stabilizes transition states). Characterize products via GC-MS and ¹⁹F-NMR (if fluorinated partners are used) .

Q. What are the ethical and methodological considerations for in vivo toxicity screening of this compound?

- Methodology : Follow OECD 423 guidelines for acute oral toxicity (fixed-dose procedure) in rodents. Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology of liver/kidney tissues. Compare results with in vitro cytotoxicity (MTT assay in HepG2 cells) and in silico predictions (ProTox-II). Address discrepancies by adjusting bioavailability assumptions (e.g., plasma protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.